molecular formula C24H36N2O B1594973 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine CAS No. 57202-48-9

2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine

Cat. No.: B1594973
CAS No.: 57202-48-9
M. Wt: 368.6 g/mol
InChI Key: ATZLPEPWPJQANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine is an organic compound with the molecular formula C25H37NO. It is characterized by the presence of a pyrimidine ring substituted with a hexyloxyphenyl group and an octyl chain. This compound is known for its liquid crystalline properties, making it of interest in materials science and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine typically involves the following steps:

    Formation of the Hexyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxyphenol.

    Pyrimidine Ring Formation: The next step involves the condensation of 4-hexyloxyphenol with an appropriate pyrimidine precursor, such as 2-chloro-5-octylpyrimidine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The hexyloxy and octyl chains can be oxidized under strong oxidative conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for reduction reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the oxidation conditions.

    Substitution: Formation of nitro or halogenated derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine has several scientific research applications:

    Materials Science: Used in the development of liquid crystalline materials for display technologies.

    Chemistry: Serves as a precursor for the synthesis of more complex organic molecules.

    Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine in biological systems involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Hexyloxy)phenyl]-5-octylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-[4-(Hexyloxy)phenyl]-5-octyloxybenzene: Similar in structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine is unique due to its combination of a pyrimidine ring with long alkyl chains, which imparts specific liquid crystalline properties. This makes it particularly valuable in the development of advanced materials for electronic displays and other high-tech applications .

Properties

IUPAC Name

2-(4-hexoxyphenyl)-5-octylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O/c1-3-5-7-9-10-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZLPEPWPJQANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345358
Record name 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57202-48-9
Record name 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
Reactant of Route 4
Reactant of Route 4
2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.